molecular formula C52H36N4NiO12 B13092611 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel

Cat. No.: B13092611
M. Wt: 967.6 g/mol
InChI Key: FVTOLJSXTBDEQI-UHFFFAOYSA-L
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Description

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel is a complex compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique structure, which includes four carboxymethyloxyphenyl groups attached to the porphyrin ring, coordinated with a nickel ion at the center. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel typically involves a multi-step process. One common method starts with the preparation of 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin, which is then modified to introduce the carboxymethyloxy groups. The final step involves the coordination of the nickel ion to the porphyrin ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel involves its ability to coordinate with various substrates and catalyze reactions. The nickel ion at the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. The compound can generate reactive oxygen species, such as singlet oxygen, upon light irradiation, making it effective in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel is unique due to its specific functional groups and the presence of a nickel ion. These features confer distinct catalytic properties and make it suitable for specialized applications in catalysis, sensing, and photodynamic therapy .

Properties

Molecular Formula

C52H36N4NiO12

Molecular Weight

967.6 g/mol

IUPAC Name

nickel(2+);2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]porphyrin-22,24-diid-5-yl]phenoxy]acetic acid

InChI

InChI=1S/C52H38N4O12.Ni/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62;/h1-24H,25-28H2,(H6,53,54,55,56,57,58,59,60,61,62,63,64);/q;+2/p-2

InChI Key

FVTOLJSXTBDEQI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C=C4)C9=CC=C(C=C9)OCC(=O)O)[N-]3)OCC(=O)O.[Ni+2]

Origin of Product

United States

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